tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

Catalog No.
S13815351
CAS No.
M.F
C12H17NO4
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carb...

Product Name

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

IUPAC Name

tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C12H17NO4/c1-8(10(14)9-6-5-7-16-9)13-11(15)17-12(2,3)4/h5-8H,1-4H3,(H,13,15)

InChI Key

RFELWHKRGZUQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CO1)NC(=O)OC(C)(C)C

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate is a chemical compound characterized by its unique structure, which includes a furan ring and a carbamate functional group. Its molecular formula is C13H17N2O4C_{13}H_{17}N_{2}O_{4}, and it has a molecular weight of approximately 239.27 g/mol . The compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.

Typical of carbamates. These include:

  • Hydrolysis: tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate can undergo hydrolysis in the presence of water and an acid or base to yield furan derivatives and tert-butyl alcohol.
  • Transesterification: In the presence of alcohols, it can react to form different esters.
  • Nucleophilic substitution: The carbamate moiety can be attacked by nucleophiles, leading to the formation of amines.

These reactions highlight the compound's versatility as a synthetic intermediate.

Research indicates that tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate has potential biological activities, particularly in the realm of neuropharmacology. It serves as an important intermediate in the synthesis of Lacosamide, an anticonvulsant drug used for treating partial-onset seizures and neuropathic pain. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating proteins involved in neuronal signaling .

The synthesis of tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate typically involves several steps:

  • Formation of the furan derivative: This can be achieved through cyclization reactions involving appropriate precursors.
  • Carbamate formation: The reaction between an amine and a carbonyl compound (such as isocyanate) leads to the formation of the carbamate functional group.
  • Purification: The product is usually purified through recrystallization or chromatography techniques.

Specific synthetic routes may vary depending on the desired purity and yield.

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate finds applications primarily in medicinal chemistry:

  • Pharmaceutical intermediates: It is used in the synthesis of Lacosamide and potentially other therapeutic agents.
  • Research: The compound serves as a tool for studying sodium channel modulation and related neurological pathways.

Studies on interaction profiles indicate that tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate may interact with various biological targets, particularly those involved in neuronal signaling pathways. Its role as an intermediate in Lacosamide synthesis suggests it may influence sodium channel dynamics and related receptor activities.

Several compounds share structural similarities with tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate, including:

Compound NameStructural FeaturesUnique Aspects
tert-butyl (1-amino-1-oxopropan-2-yl)carbamateContains an amino group instead of furanMore direct amine functionality
tert-butyl N-(6-N,N-dipropyl-carbamoyl)-benzothiazoleIncorporates a benzothiazole moietyDifferent aromatic system with potential activity
tert-butyl N-[1-(furan-3-yl)-1-oxopropan-2-yl]carbamateFuran positioned differentlyMay exhibit different biological properties

The uniqueness of tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate lies in its specific furan positioning and its established role as a precursor to Lacosamide, which distinguishes it from other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.11575802 g/mol

Monoisotopic Mass

239.11575802 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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